[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone [1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone JWH 200 is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist, binding to the CB1 receptor with high affinity (IC50 = 42 nM). This synthetic cannabinoid has been identified as an adulterant of herbal blends. JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 133438-66-1
VCID: VC21318395
InChI: InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2
SMILES: C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone

CAS No.: 133438-66-1

Cat. No.: VC21318395

Molecular Formula: C25H24N2O2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone - 133438-66-1

Specification

Description JWH 200 is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist, binding to the CB1 receptor with high affinity (IC50 = 42 nM). This synthetic cannabinoid has been identified as an adulterant of herbal blends. JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
CAS No. 133438-66-1
Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
IUPAC Name [1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone
Standard InChI InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2
Standard InChI Key ZESGOIBULDUMRS-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4
Canonical SMILES C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4
Appearance Assay:≥98%A crystalline solid

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